2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
Description
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to undergo various chemical transformations
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAVZUUWSWXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone typically involves the reaction of benzotriazole with a suitable pyrrolidine derivative. One common method involves the use of 1H-benzotriazole and 1-pyrrolidinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The benzotriazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to modulation of their activity. This compound can also act as a ligand, binding to metal ions and influencing their catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzotriazol-1-yl)-3-phenylpropynone
- 2-(1H-Benzotriazol-1-yl)acetonitrile
- Benzimidazole-substituted benzotriazole
Uniqueness
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is unique due to its combination of the benzotriazole and pyrrolidine moieties, which confer distinct chemical and biological properties
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